molecular formula C20H17BrF3N5O B395544 3-bromo-5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 381683-66-5

3-bromo-5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B395544
CAS No.: 381683-66-5
M. Wt: 480.3g/mol
InChI Key: BLGIVTFTAGIEAI-UHFFFAOYSA-N
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Description

3-bromo-5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Bromination: Introduction of the bromine atom at the 3-position is often carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Functional Group Introduction: The phenyl, pyridin-3-ylmethyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using highly active and selective catalysts to minimize side reactions.

    Purification Techniques: Employing advanced chromatographic and crystallization methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridin-3-ylmethyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The bromine atom at the 3-position is a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Biological Probes: Used in research to study biological pathways and interactions.

Industry

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the pyrazolopyrimidine core interacts with the active sites of target proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-phenyl-N-(pyridin-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

  • Structural Features : The specific positioning of the pyridin-3-ylmethyl group and the trifluoromethyl group provides unique electronic and steric properties.
  • Reactivity : The presence of the bromine atom at the 3-position offers a reactive site for further functionalization, making it versatile for various applications.

Properties

CAS No.

381683-66-5

Molecular Formula

C20H17BrF3N5O

Molecular Weight

480.3g/mol

IUPAC Name

3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H17BrF3N5O/c21-16-17(19(30)26-11-12-5-4-8-25-10-12)28-29-15(20(22,23)24)9-14(27-18(16)29)13-6-2-1-3-7-13/h1-8,10,14-15,27H,9,11H2,(H,26,30)

InChI Key

BLGIVTFTAGIEAI-UHFFFAOYSA-N

SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NCC3=CN=CC=C3)Br)C4=CC=CC=C4

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NCC3=CN=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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